5-chloroquinolin-8-yl pyridine-3-carboxylate
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Overview
Description
5-chloroquinolin-8-yl pyridine-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a pyridinecarboxylic acid moiety esterified with a 5-chloro-8-quinolinyl group.
Preparation Methods
The synthesis of 5-chloroquinolin-8-yl pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the esterification of 3-pyridinecarboxylic acid with 5-chloro-8-quinolinol. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Chemical Reactions Analysis
5-chloroquinolin-8-yl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
5-chloroquinolin-8-yl pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-chloroquinolin-8-yl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-chloroquinolin-8-yl pyridine-3-carboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline scaffold and exhibit similar biological activities. Examples include chloroquine and quinine.
Pyridinecarboxylic acid esters: These compounds have a pyridinecarboxylic acid moiety esterified with various groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridinecarboxylic acid and quinoline moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9ClN2O2 |
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Molecular Weight |
284.69g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-5-6-13(14-11(12)4-2-8-18-14)20-15(19)10-3-1-7-17-9-10/h1-9H |
InChI Key |
TZPKUYDXEWNSDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
solubility |
30 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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